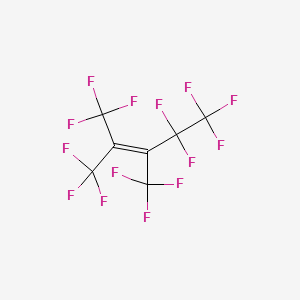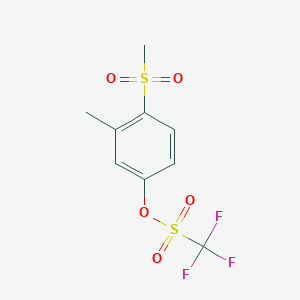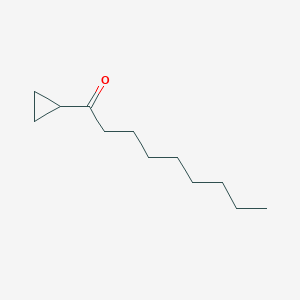![molecular formula C11H17NO3 B14609871 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate CAS No. 61071-45-2](/img/structure/B14609871.png)
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate is an organic compound characterized by its unique structure, which includes an acetyl group, a methylamino group, and a penta-1,3-dien-3-yl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate typically involves the following steps:
Formation of the penta-1,3-dien-3-yl acetate moiety: This can be achieved through the reaction of an appropriate diene with acetic anhydride under acidic conditions.
Introduction of the acetyl(methyl)amino group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate: shares similarities with other acetylated amines and dienes, such as:
Uniqueness: The unique combination of the acetyl(methyl)amino group and the penta-1,3-dien-3-yl acetate moiety distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Numéro CAS |
61071-45-2 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
[1-[acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl] acetate |
InChI |
InChI=1S/C11H17NO3/c1-8(2)11(15-10(4)14)6-7-12(5)9(3)13/h6-7H,1-5H3 |
Clé InChI |
FHAQWOIUSPXEHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C=CN(C)C(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)







